molecular formula C14H7F4N B1357917 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl CAS No. 582293-64-9

4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl

Cat. No.: B1357917
CAS No.: 582293-64-9
M. Wt: 265.2 g/mol
InChI Key: VTLQKXOLILACPF-UHFFFAOYSA-N
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Description

4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H7F4N It is characterized by the presence of a cyano group, a fluoro group, and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives .

Scientific Research Applications

4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and chemicals

Mechanism of Action

The mechanism of action of 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl is unique due to the combination of its cyano, fluoro, and trifluoromethyl groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLQKXOLILACPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609961
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582293-64-9
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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